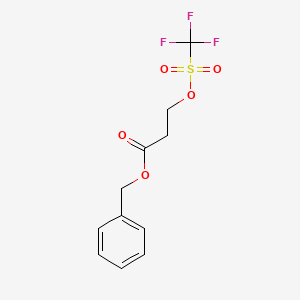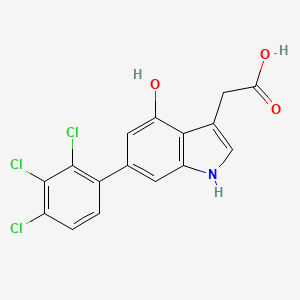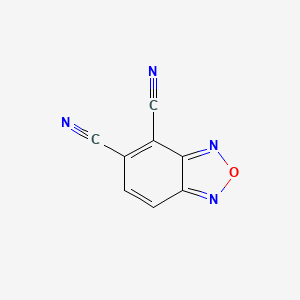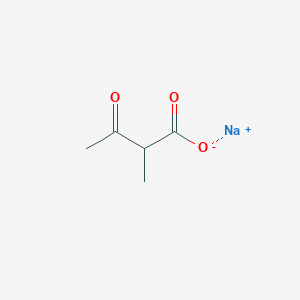
Methylacetoacetatesodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methylacetoacetatesodiumsalt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:
CH3COCH2COOCH3+NaOCH3→CH3COCHNaCOOCH3+CH3OH
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with methanol in the presence of sodium hydroxide. This method ensures high yield and purity of the product .
化学反応の分析
Types of Reactions
Methylacetoacetatesodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It undergoes nucleophilic substitution reactions due to the presence of the active methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetoacetates.
科学的研究の応用
Methylacetoacetatesodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of methylacetoacetatesodiumsalt involves its ability to act as a nucleophile due to the presence of the active methylene group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Ethylacetoacetatesodiumsalt: Similar in structure but with an ethyl group instead of a methyl group.
Lithiumacetoacetate: Similar in structure but with lithium instead of sodium.
Diethyloxalacetatesodiumsalt: Similar in structure but with an oxalate group.
Uniqueness
Methylacetoacetatesodiumsalt is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its sodium salt form enhances its solubility and reactivity compared to its ester counterparts .
特性
分子式 |
C5H7NaO3 |
|---|---|
分子量 |
138.10 g/mol |
IUPAC名 |
sodium;2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(4(2)6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChIキー |
AGCGGNCZCFZBNN-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



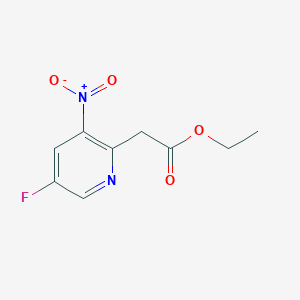
![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
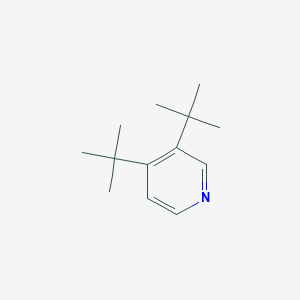
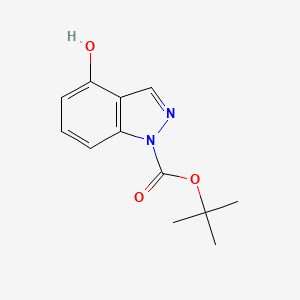
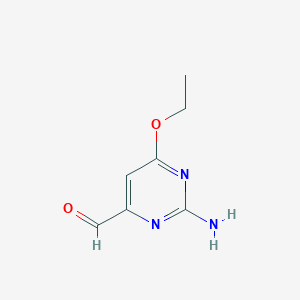
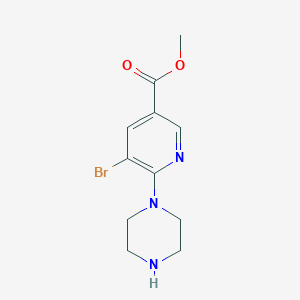
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
